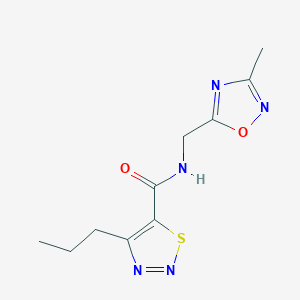

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a combination of oxadiazole and thiadiazole rings. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The presence of multiple nitrogen and oxygen atoms in its structure makes it a candidate for various scientific and industrial applications.

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c1-3-4-7-9(18-15-13-7)10(16)11-5-8-12-6(2)14-17-8/h3-5H2,1-2H3,(H,11,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYRPQVRYUOHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from simpler organic precursors. One common approach is the cyclization of appropriate hydrazides or amidrazones with chloroformates or carbon disulfide under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve high-quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiadiazole moieties exhibit significant anticancer properties. N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been synthesized and tested against various cancer cell lines. For instance, studies have shown that related oxadiazole derivatives can inhibit the growth of cancer cells such as HCT116 and MCF7 with varying degrees of efficacy. The presence of the oxadiazole ring enhances lipophilicity, which facilitates cell membrane penetration and improves bioavailability .

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity. Research has revealed that thiadiazole derivatives can effectively combat both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes like thymidylate synthase . In vitro studies indicate that this compound exhibits a broad spectrum of activity against various pathogenic strains.

Plant Growth Regulation

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl derivatives have been explored for their potential as plant growth regulators. These compounds can enhance plant growth by modulating hormonal pathways involved in growth processes. For example, studies suggest that these compounds may influence auxin levels and promote root development in crops .

Pest Resistance

The incorporation of oxadiazole and thiadiazole structures into agrochemicals has led to the development of novel pesticides. These compounds exhibit insecticidal activity against a range of agricultural pests by disrupting their metabolic pathways. Field trials have shown promising results in controlling pests while minimizing environmental impact .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Du et al., 2013 | Identified potent inhibitors against thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM | Anticancer activity |

| Özyazıcı et al., 2021 | Reported antibacterial activity against Bacillus species; effective against gram-positive bacteria | Antimicrobial applications |

| Ahsan et al., 2020 | Demonstrated dual antimicrobial and anticancer properties through structure-activity relationship studies | Broad-spectrum applications |

Mechanism of Action

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects.

Comparison with Similar Compounds

3-Methyl-1,2,4-oxadiazole-5-carboxamide

4-Propyl-1,2,3-thiadiazole-5-carboxamide

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of oxadiazole and thiadiazole rings, which provides it with distinct chemical and biological properties compared to its similar counterparts. This combination allows for a broader range of applications and interactions with biological systems.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes both oxadiazole and thiadiazole moieties. The presence of these heterocyclic rings is significant as they are often associated with various pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles and thiadiazoles exhibit notable antimicrobial properties. For instance:

- Activity Against Mycobacterium tuberculosis : A study highlighted the effectiveness of certain oxadiazole derivatives against wild-type strains of Mycobacterium tuberculosis (Mtb). Compounds similar to this compound demonstrated activity against monoresistant strains of Mtb, indicating potential for further development as anti-tuberculosis agents .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively documented. Key findings include:

- Cytotoxic Effects : Various studies have reported on the cytotoxic effects of thiadiazole derivatives against different cancer cell lines. For example, compounds with similar structures showed IC50 values (half maximal inhibitory concentration) in the range of 0.28 to 0.52 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Thiadiazole Derivative 1 | MCF-7 | 0.28 |

| Thiadiazole Derivative 2 | A549 | 0.52 |

| Thiadiazole Derivative 3 | SK-MEL-2 | 4.27 |

The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets:

- Tubulin Interaction : Some studies have indicated that certain thiadiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The binding interactions were characterized through molecular docking studies, revealing the formation of hydrogen bonds and π-cation interactions at critical sites .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to this compound:

- Antitumor Activity : In vitro tests demonstrated significant antiproliferative activity against a variety of cancer cell lines including T47D (breast carcinoma) and HT-29 (colon carcinoma), with some compounds showing selective toxicity towards cancer cells while sparing normal cells .

- Apoptosis Induction : Certain derivatives were found to induce apoptosis in cancer cells without causing cell cycle arrest, indicating a potential therapeutic mechanism that could be exploited in cancer treatment .

Q & A

Q. Methodological Insights :

- Reaction Optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 85% yield in 2 hours vs. 60% in 6 hours for traditional methods) .

- Critical Parameters : Temperature (60–80°C), solvent choice (DMF or acetonitrile), and pH control (neutral to slightly acidic) are crucial for purity .

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Time (h) | Key Conditions |

|---|---|---|---|

| Traditional Alkylation | 60 | 6 | DMF, 80°C, K₂CO₃ |

| Ultrasound-Assisted | 85 | 2 | Acetonitrile, 60°C |

| Microwave-Assisted | 78 | 1.5 | DMF, 100°C, TEA |

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Focus

Structural confirmation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring systems (e.g., oxadiazole C=O at ~165 ppm, thiadiazole S-C=N at ~150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 325.08 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .

How do physicochemical properties (e.g., logP, solubility) influence its biological activity?

Basic Research Focus

Key properties include:

Q. Advanced Research Focus

- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with bioavailability. Derivatives with shorter alkyl chains show improved solubility but reduced target binding .

What computational strategies predict its interactions with biological targets (e.g., enzymes)?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like GSK-3β or antimicrobial enzymes. Key interactions: hydrogen bonds with oxadiazole O/N and hydrophobic contacts with the propyl group .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Table 2 : Docking Scores for Analogues

| Derivative | Target | Binding Energy (kcal/mol) |

|---|---|---|

| Parent Compound | GSK-3β | -9.2 |

| Methyl → Ethyl Substituent | GSK-3β | -8.7 |

| Propyl → Cyclopropyl | GSK-3β | -10.1 |

How can contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Q. Advanced Research Focus

- Dose-Response Studies : Validate activity across multiple cell lines (e.g., IC₅₀ = 12 µM in HeLa vs. 45 µM in HEK293) to assess selectivity .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For example, upregulation of apoptosis markers (caspase-3) may explain cytotoxicity .

- Control Experiments : Compare with structurally similar inactive analogues to rule out assay artifacts .

What strategies enhance the compound’s metabolic stability without compromising activity?

Q. Advanced Research Focus

- Prodrug Design : Introduce ester or phosphate groups on the carboxamide to improve oral bioavailability .

- Isotopic Labeling : Use ¹⁴C-labeled compound for ADME studies in rodent models .

- Cytochrome P450 Assays : Identify metabolic hotspots (e.g., oxadiazole ring oxidation) and block them with fluorine substituents .

How to design derivatives for selective kinase inhibition?

Q. Advanced Research Focus

- Scaffold Hopping : Replace thiadiazole with triazole or pyridine rings to modulate kinase affinity .

- Fragment-Based Screening : Screen 500+ fragments to identify substituents enhancing ATP-binding pocket interactions .

Table 3 : Kinase Inhibition Profiles

| Derivative | Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | CDK2 | 150 | 1.0 |

| Fluorinated Analog | CDK2 | 75 | 3.2 (vs. CDK4) |

| Triazole-Substituted | CDK4 | 320 | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.